molecular formula C10H10N2OS B8504169 4-(5-Amino-4-methylisothiazol-3-yl)phenol

4-(5-Amino-4-methylisothiazol-3-yl)phenol

Cat. No. B8504169
M. Wt: 206.27 g/mol
InChI Key: YFSYSNCDMBIUDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960419B2

Procedure details

Add boron tribromide (0.227 g, 0.909 mmol) to a solution of 3-(4-methoxy-phenyl)-4-methylisothiazol-5-ylamine (0.100 g, 0.455 mmol) in dichloromethane (5 mL) at −20° C. Stir and allow to warm to room temperature. Stir 4 h and quench with 1 N HCl. Extract with EtOAc (2 times 50 mL). Dry (MgSO4) and evaporate. The product is used for the next step without further purification. Yield: 106.8% ES-MS: m/e 207.0 (m+1).
Quantity
0.227 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[C:17]([CH3:18])=[C:16]([NH2:19])[S:15][N:14]=2)=[CH:9][CH:8]=1>ClCCl>[NH2:19][C:16]1[S:15][N:14]=[C:13]([C:10]2[CH:11]=[CH:12][C:7]([OH:6])=[CH:8][CH:9]=2)[C:17]=1[CH3:18]

Inputs

Step One
Name
Quantity
0.227 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0.1 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NSC(=C1C)N
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stir 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quench with 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
Extract with EtOAc (2 times 50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
The product is used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=NS1)C1=CC=C(C=C1)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 106.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.